6-Bromo-4,5-difluorobenzimidiazole
Description
Significance of Benzimidazoles as Privileged Heterocyclic Architectures in Contemporary Chemistry
Benzimidazole (B57391), a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnbinno.com This designation stems from its recurring presence in a multitude of clinically used drugs and biologically active molecules. google.com The structural versatility of the benzimidazole core allows it to interact with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This capacity for diverse molecular interactions has enabled the development of benzimidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. google.comuni.luresearchgate.net The fundamental structure is also found in nature, most notably as N-ribosyldimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. bldpharm.com
Strategic Importance of Halogen Substitution in Benzimidazole Derivatives
The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in modern drug design to modulate the properties of a lead compound. chemicalbook.com Halogenation can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity for its target.
Fluorine, in particular, is frequently introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also influence the acidity (pKa) of nearby functional groups and alter the conformation of the molecule, potentially leading to stronger interactions with biological targets. chemicalbook.com Bromine, while also electronegative, is larger and more polarizable. It can participate in halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic center (a σ-hole), which can contribute to binding affinity and selectivity. The presence of both fluorine and bromine on a benzimidazole scaffold, therefore, offers a powerful combination for fine-tuning molecular properties.
Structural and Electronic Context of 6-Bromo-4,5-difluorobenzimidazole within the Benzimidazole Class
6-Bromo-4,5-difluorobenzimidazole is a specific derivative within the vast family of halogenated benzimidazoles. Its structure is defined by the benzimidazole core with three halogen substituents on the benzene ring. While dedicated research on this exact molecule is not extensively published, its chemical context can be understood by examining its constituent parts and related compounds.
The synthesis of such a molecule would typically involve the cyclization of a corresponding substituted o-phenylenediamine (B120857), in this case, 3-bromo-4,5-difluoro-1,2-phenylenediamine, with a one-carbon synthon like formic acid or one of its derivatives.
Table 1: Physicochemical Properties of 6-Bromo-4,5-difluorobenzimidazole
| Property | Value | Source |
| CAS Number | 1375068-79-3 | |
| Molecular Formula | C₇H₃BrF₂N₂ | |
| Molecular Weight | 233.01 g/mol |
Overview of Research Trajectories for Halogenated Benzimidazoles
Research into halogenated benzimidazoles is a dynamic and expanding area. Current trends focus on leveraging the unique properties conferred by halogenation to develop new therapeutic agents and advanced materials. In medicinal chemistry, efforts are directed toward synthesizing novel derivatives with enhanced potency and selectivity against various diseases. This includes the development of compounds targeting drug-resistant bacteria and fungi, new classes of antiviral agents, and potent anticancer drugs that inhibit targets like tubulin polymerization or specific kinases. nih.gov
Beyond medicine, fluorinated benzimidazole derivatives are being explored in materials science. Their electronic properties make them suitable as components in the design of donor-acceptor type monomers for conducting polymers, which have applications in electrochromic devices and organic electronics. The ability to systematically vary the number and position of halogen atoms allows for the fine-tuning of the electronic band gap and other optical properties of these materials. The ongoing exploration of these compounds promises to yield new molecules with tailored functions for a wide range of scientific and technological applications.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4,5-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZVPWYZFGBSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279202 | |
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-79-3 | |
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of 6 Bromo 4,5 Difluorobenzimidazole Derivatives
Reactivity at the Benzene (B151609) Ring: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comoxfordsciencetrove.com In the case of 6-Bromo-4,5-difluorobenzimidazole, the benzene ring's reactivity towards electrophiles is significantly influenced by the existing substituents. The two fluorine atoms and the bromine atom are halogens, which are known to be deactivating groups yet ortho-, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. The fused imidazole (B134444) ring also acts as a deactivating group towards electrophilic attack on the benzene ring.
The sole position available for substitution on the benzene ring is the C-7 position. The directing effects of the substituents converge on this position. The fluorine at C-5 directs ortho to C-4 and C-6 (both occupied) and para to C-2 (part of the fused imidazole). The fluorine at C-4 directs ortho to C-5 (occupied) and C-3 (part of the fused imidazole) and para to C-1 (part of the fused imidazole). The bromine at C-6 directs ortho to C-5 (occupied) and C-7, and para to C-3 (part of the fused imidazole). Therefore, the primary site for any potential electrophilic aromatic substitution, such as nitration or sulfonation, would be the C-7 position, as it is ortho to the bromine substituent. However, the combined deactivating effect of three halogen atoms and the fused imidazole ring makes the benzene nucleus electron-deficient and generally unreactive towards EAS, requiring harsh reaction conditions.
Reactivity at the Imidazole Ring: Nucleophilic and Electrophilic Pathways
The imidazole ring of 6-Bromo-4,5-difluorobenzimidazole possesses its own distinct reactivity. It is an electron-rich heterocycle, which can react with both electrophiles and nucleophiles.
Electrophilic Attack: The C-2 position (the carbon atom situated between the two nitrogen atoms) is the most susceptible to electrophilic attack after deprotonation of one of the nitrogen atoms. The C-2 hydrogen is acidic and can be removed by a strong base to generate a nucleophilic carbanion, which can then react with a variety of electrophiles.
Nucleophilic Pathways: Nucleophilic attack on the imidazole ring itself is less common unless the ring is quaternized or otherwise activated. However, the nitrogen atoms of the imidazole ring are nucleophilic and readily participate in reactions, as discussed in section 3.5.
The electronic nature of the imidazole ring makes it more reactive than the heavily substituted and deactivated benzene ring in many instances, providing an alternative site for functionalization.
Reactivity of Halogen Substituents: Cross-Coupling Reactions and Substitution
The halogen atoms on the benzene ring are key handles for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in palladium-catalyzed cross-coupling reactions. mdpi.comtcichemicals.com This difference in reactivity allows for selective functionalization at the C-6 position. Reactions like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at this site, leaving the C-F bonds intact.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is a widely used method for forming biaryl structures. tcichemicals.comugr.esresearchgate.net In a typical reaction, 6-Bromo-4,5-difluorobenzimidazole would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent |
| 2 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |
This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may be applicable to 6-Bromo-4,5-difluorobenzimidazole.
While the C-F bond is generally robust, the fluorine atoms on the 6-Bromo-4,5-difluorobenzimidazole ring can be displaced via nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the fused imidazole ring and the other halogen substituents are electron-withdrawing, which can activate the C-F bonds towards nucleophilic attack.
Displacement of fluorine is more challenging than bromine but can be achieved with strong nucleophiles (e.g., alkoxides, thiolates, or amines) often at elevated temperatures. The regioselectivity of the substitution would depend on the specific reaction conditions and the relative activation of the C-4 versus the C-5 position.
C-H Functionalization of 6-Bromo-4,5-difluorobenzimidazole
Direct C-H functionalization has emerged as a powerful, atom-economical method for forming new bonds. mdpi.com For 6-Bromo-4,5-difluorobenzimidazole, there are two primary C-H bonds that could be targeted for functionalization: the C-7 bond on the benzene ring and the C-2 bond on the imidazole ring.
C-7 Functionalization: Directing group-assisted C-H activation at the C-7 position is a potential pathway. For instance, the N-1 nitrogen of the imidazole could coordinate to a transition metal catalyst, directing functionalization to the adjacent C-7 position.
C-2 Functionalization: The C-2 position of the imidazole ring is known to be reactive. Its relatively high acidity allows for deprotonation followed by reaction with an electrophile, or it can undergo direct coupling reactions catalyzed by transition metals.
The challenge in C-H functionalization of this molecule lies in achieving regioselectivity, as the catalyst could potentially interact with the C-2, C-7, or even the nitrogen atoms. mdpi.comdntb.gov.ua
Nitrogen Atom Reactivity and N-Alkylation/Arylation
The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo reactions such as alkylation and arylation. The N-H proton is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to form an imidazolide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aryl halides, to form N-substituted derivatives.
This N-functionalization is often one of the first and most straightforward modifications performed on benzimidazole (B57391) scaffolds. The choice of base and solvent can be tuned to control the reaction outcome.
Table 2: Common Reagents for N-Alkylation of Benzimidazoles
| Entry | Alkylating Agent | Base | Solvent |
|---|---|---|---|
| 1 | Methyl iodide | NaH | DMF |
| 2 | Benzyl bromide | K₂CO₃ | Acetonitrile |
This table illustrates common reagent combinations used for the N-alkylation of imidazole and benzimidazole derivatives.
Computational and Theoretical Investigations of 6 Bromo 4,5 Difluorobenzimidazole
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 6-Bromo-4,5-difluorobenzimidazole is fundamental to its reactivity and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the arrangement of electrons within the molecule. nih.gov Calculations can reveal the distribution of electron density, highlighting electronegative and electropositive regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Molecular Orbital (MO) theory provides a deeper understanding of the molecule's electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. jconsortium.com For a substituted benzimidazole (B57391), the locations of the HOMO and LUMO can indicate which parts of the molecule are most involved in electron transfer processes. For instance, in many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. sci-hub.box
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzimidazole Derivative (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.78 |
| HOMO-LUMO Gap | 4.47 |
Note: The data in this table is illustrative for a substituted benzimidazole and not specific to 6-Bromo-4,5-difluorobenzimidazole.
Conformational Analysis and Tautomerism
The three-dimensional structure of 6-Bromo-4,5-difluorobenzimidazole can be investigated through conformational analysis. While the benzimidazole core is largely planar, substituents can often rotate around single bonds, leading to different conformers with varying energies. Computational methods can map the potential energy surface of the molecule as a function of these rotational degrees of freedom, identifying the most stable, low-energy conformations.
A significant aspect of benzimidazole chemistry is the potential for tautomerism. deepdyve.com For N-unsubstituted benzimidazoles, a proton can migrate between the two nitrogen atoms of the imidazole (B134444) ring. This prototropic tautomerism results in two distinct, yet rapidly interconverting, forms. beilstein-journals.org Theoretical calculations can be employed to determine the relative energies of these tautomers and the energy barrier for the interconversion process. researchgate.net The preferred tautomeric form can be influenced by the substitution pattern on the benzene (B151609) ring and the surrounding environment, such as the solvent. researchgate.net Understanding the tautomeric equilibrium is crucial as the different tautomers can exhibit distinct biological activities and intermolecular interactions.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way in which molecules of 6-Bromo-4,5-difluorobenzimidazole interact with each other in the solid state is governed by a variety of non-covalent interactions. These include hydrogen bonding (if an N-H group is present), halogen bonding (due to the bromine atom), and π-π stacking interactions between the aromatic rings. rsc.org Computational methods can be used to predict and quantify the strength of these interactions. orientaljphysicalsciences.org Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.gov
By understanding these intermolecular forces, it is possible to predict how molecules of 6-Bromo-4,5-difluorobenzimidazole might self-assemble into larger, ordered structures, a field known as supramolecular chemistry. researchgate.net The presence of both hydrogen bond donors/acceptors and a halogen atom suggests that 6-Bromo-4,5-difluorobenzimidazole could form complex and interesting supramolecular architectures. nih.gov Predicting these assemblies is important for crystal engineering and the design of materials with specific properties.
Table 2: Illustrative Intermolecular Interaction Energies in a Benzimidazole Derivative Crystal
| Interaction Type | Energy (kcal/mol) |
| N-H···N Hydrogen Bond | -16.5 |
| C-H···π Interaction | -2.8 |
| π-π Stacking | -9.2 |
Note: The data in this table is illustrative for a substituted benzimidazole and not specific to 6-Bromo-4,5-difluorobenzimidazole.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations can accurately predict various spectroscopic properties of 6-Bromo-4,5-difluorobenzimidazole, which can be invaluable for its characterization. nih.gov
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. beilstein-journals.org These theoretical predictions can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or tautomers. nih.gov
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies. These calculations help in assigning the various vibrational modes of the molecule to the observed peaks in the experimental spectra. doaj.org
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. sci-hub.box This provides information about the electronic transitions and can help in understanding the color and photophysical properties of the compound.
Table 3: Illustrative Predicted vs. Experimental 13C NMR Chemical Shifts for a Benzimidazole Derivative
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| C2 | 152.1 | 151.8 |
| C4 | 115.3 | 114.9 |
| C5 | 123.8 | 123.5 |
| C6 | 122.9 | 122.6 |
| C7 | 118.7 | 118.4 |
| C3a | 142.5 | 142.1 |
| C7a | 135.9 | 135.5 |
Note: The data in this table is illustrative for a substituted benzimidazole and not specific to 6-Bromo-4,5-difluorobenzimidazole.
Molecular Dynamics Simulations of 6-Bromo-4,5-difluorobenzimidazole Systems
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of 6-Bromo-4,5-difluorobenzimidazole over time. researchgate.net In these simulations, the movements of atoms are calculated based on a classical force field. MD simulations can be used to study the molecule in different environments, such as in solution or interacting with a biological macromolecule. tandfonline.com For example, an MD simulation could be used to investigate how 6-Bromo-4,5-difluorobenzimidazole interacts with the active site of an enzyme or to study its diffusion through a cell membrane. mdpi.com These simulations provide valuable insights into the molecule's behavior at the atomic level, which can be crucial for understanding its biological activity or material properties. nih.gov
Spectroscopic Characterization Methodologies for 6 Bromo 4,5 Difluorobenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 6-bromo-4,5-difluorobenzimidazole, specific signals corresponding to the protons in the molecule would be observed. The benzimidazole (B57391) core has protons on the aromatic ring and a proton on one of the nitrogen atoms (N-H). The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
For a related compound, 6-bromo-1H-benzimidazole, the protons on the benzimidazole ring appear in the aromatic region of the spectrum. For 6-bromo-4,5-difluorobenzimidazole, one would expect to see signals for the C7-H proton and the N-H proton. The C7-H proton would likely appear as a singlet, and its chemical shift would be influenced by the adjacent bromine and fluorine atoms. The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-4,5-difluorobenzimidazole
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| C7-H | 7.0 - 8.0 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-bromo-4,5-difluorobenzimidazole would give rise to a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbons bonded to bromine and fluorine (C6, C4, and C5) would show characteristic shifts. The C2 carbon of the imidazole (B134444) ring is also a key indicator. For other benzimidazole derivatives, the C2 carbon typically appears around 150-160 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-4,5-difluorobenzimidazole
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 145 - 155 |
| C4 | 140 - 150 (d, JC-F) |
| C5 | 140 - 150 (d, JC-F) |
| C6 | 110 - 120 |
| C7 | 115 - 125 |
| C3a | 130 - 140 |
Note: The signals for C4 and C5 would be expected to show splitting due to coupling with the adjacent fluorine atom.
¹⁹F NMR Spectroscopy for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In 6-bromo-4,5-difluorobenzimidazole, the two fluorine atoms at positions 4 and 5 are in different chemical environments and would therefore be expected to show two distinct signals. The chemical shifts and coupling constants would provide valuable information about their electronic environment and spatial relationship. The signals may also exhibit coupling to the adjacent aromatic proton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 6-bromo-4,5-difluorobenzimidazole, characteristic absorption bands would be expected. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C=N stretching of the imidazole ring would be observed around 1620-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, and C-F and C-Br stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Bands for 6-Bromo-4,5-difluorobenzimidazole
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1620 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1000 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For 6-bromo-4,5-difluorobenzimidazole (C₇H₃BrF₂N₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The calculated monoisotopic mass is approximately 231.95 g/mol . Fragmentation would likely involve the loss of bromine, fluorine, or cleavage of the imidazole ring. A patent for a related synthesis mentions the use of LC-MS for reaction monitoring, which confirms that mass spectrometry is a relevant analytical technique for this class of compounds.
High-Resolution Crystallography for Solid-State Structural Determination
High-resolution X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of 6-bromo-4,5-difluorobenzimidazole could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the N-H group of the imidazole ring. This technique would offer an unambiguous confirmation of the compound's structure and connectivity. To date, no crystal structure for 6-bromo-4,5-difluorobenzimidazole has been reported in the searched crystallographic databases.
Spectrophotometric Analysis and Photophysical Characterization of 6-Bromo-4,5-difluorobenzimidazole
The comprehensive analysis of the spectrophotometric and photophysical properties of 6-bromo-4,5-difluorobenzimidazole is crucial for understanding its electronic structure and potential applications in materials science and medicinal chemistry. This section would typically detail its behavior upon interaction with light, including absorption and emission characteristics.
For context, the photophysical properties of benzimidazole derivatives are known to be influenced by the nature and position of substituents on the benzimidazole ring system. Halogenation, for instance, can significantly impact the electronic transitions and excited-state dynamics of these molecules. Generally, the introduction of halogens can lead to shifts in the absorption and emission spectra and may influence the efficiency of radiative and non-radiative decay pathways.
Theoretical studies on similar halogenated benzimidazoles suggest that the effect of halogenation on excited-state intramolecular proton transfer (ESIPT) is less pronounced than the influence of solvent polarity. Nevertheless, the specific electronic effects of bromine and two fluorine atoms at the 4, 5, and 6 positions of the benzimidazole core on its photophysical behavior remain to be experimentally determined and documented.
In the absence of specific data for 6-bromo-4,5-difluorobenzimidazole, the following tables are presented as a template for how such data would be organized if it were available from experimental studies.
Table 1: Hypothetical UV-Vis Absorption Data for 6-Bromo-4,5-difluorobenzimidazole in Various Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available |
Table 2: Hypothetical Fluorescence Data for 6-Bromo-4,5-difluorobenzimidazole in Various Solvents
| Solvent | λem (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Stokes Shift (nm) |
| Dichloromethane | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
| Methanol | Data not available | Data not available | Data not available | Data not available |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
Future experimental research is required to populate these tables and provide a detailed understanding of the spectrophotometric and photophysical characteristics of 6-bromo-4,5-difluorobenzimidazole. Such studies would involve measuring its absorption and fluorescence spectra in a range of solvents to probe solvatochromic effects and determine key parameters like quantum yield and fluorescence lifetime.
Applications of 6 Bromo 4,5 Difluorobenzimidazole in Advanced Materials and Supramolecular Chemistry
Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Difluorobenzimidazole Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The benzimidazole (B57391) moiety is a valuable component for these organic linkers due to its rigid structure and the presence of nitrogen atoms that can coordinate with metal centers. The incorporation of 6-Bromo-4,5-difluorobenzimidazole as a linker in MOF synthesis offers several potential advantages.
The fluorine atoms are highly electronegative and can be used to tune the electronic environment of the pores within the MOF. This can enhance the framework's affinity for specific guest molecules, such as carbon dioxide, through favorable electrostatic interactions. Research on fluorinated MOFs has demonstrated that fluorination of the organic linkers can lead to frameworks with increased hydrophobicity and chemical stability. For instance, ultramicroporous F-MOFs with perfluorinated 1D channels have been synthesized, showing how fluorine atoms exposed within the pores can increase affinity towards gases like methane. nih.gov
The design principles for incorporating linkers like 6-Bromo-4,5-difluorobenzimidazole into MOFs would involve leveraging its ability to form robust coordination bonds with metal secondary building units (SBUs). The synthesis would typically be achieved through methods such as solvothermal or hydrothermal reactions, where the metal salt and the benzimidazole linker are self-assembled in a suitable solvent under controlled temperature and pressure.
Table 1: Potential Effects of 6-Bromo-4,5-difluorobenzimidazole as a MOF Linker
| Feature | Potential Advantage | Rationale |
|---|---|---|
| Difluoro Groups | Enhanced selectivity for polar guests (e.g., CO2) | Creates localized dipoles and specific adsorption sites within the MOF pores. |
| Benzimidazole Core | High thermal and chemical stability | The aromatic heterocyclic structure provides rigidity and robustness to the framework. |
| Bromo Group | Site for post-synthetic modification | The bromine atom can be replaced or modified using cross-coupling reactions to add new functional groups after the MOF is formed. |
Coordination Chemistry with 6-Bromo-4,5-difluorobenzimidazole as a Ligand
The benzimidazole scaffold contains two nitrogen atoms, one of which (the imine nitrogen) is a potent site for coordination with transition metal ions. As a ligand, 6-Bromo-4,5-difluorobenzimidazole can donate its lone pair of electrons to form stable coordination complexes with a wide range of metals, including but not limited to copper, zinc, cobalt, and ruthenium.
The electronic properties of the ligand are significantly influenced by the difluoro and bromo substituents. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the benzimidazole ring system. This, in turn, reduces the basicity of the coordinating nitrogen atom, affecting the strength and nature of the metal-ligand bond. This modulation can be exploited to fine-tune the electrochemical and photophysical properties of the resulting metal complexes. For example, such complexes could be investigated for applications in sensing, where the binding of an analyte causes a measurable change in the complex's absorption or emission spectrum.
Supramolecular Assembly and Host-Guest Chemistry Involving Fluorinated Benzimidazoles
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding. The structure of 6-Bromo-4,5-difluorobenzimidazole is well-suited for participating in multiple types of these interactions, making it an excellent building block for designing complex supramolecular assemblies.
The N-H group of the imidazole (B134444) ring is a strong hydrogen bond donor, while the imine nitrogen is a hydrogen bond acceptor. This allows for the formation of predictable hydrogen-bonded chains or networks. Furthermore, the electron-deficient nature of the difluorinated benzene (B151609) ring, caused by the electronegative fluorine atoms, promotes favorable π–π stacking interactions with electron-rich aromatic systems.
The fluorine and bromine atoms themselves can participate in specific non-covalent interactions. The fluorine atoms can form C–H···F hydrogen bonds, and the bromine atom can act as a halogen bond donor, interacting with Lewis bases. The interplay of these various interactions directs the self-assembly of the molecules in the solid state, leading to the formation of distinct crystal structures with potential applications in materials science, such as nonlinear optics or data storage. Studies on other fluorinated benzimidazoles have shown that the number and position of fluorine atoms directly influence the final supramolecular structure, leading to chains, layered polymers, or complex frameworks.
Integration into Polymer Science and Functional Materials
The unique electronic properties conferred by the fluorine and bromine atoms make 6-Bromo-4,5-difluorobenzimidazole a candidate for integration into functional polymers. Fluorinated heterocyclic compounds are often incorporated into polymer backbones to create materials with specific optical or electronic characteristics.
For example, incorporating this benzimidazole derivative as a monomer or a pendant group in a conjugated polymer could lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level. This is a common strategy used in the design of electron-transporting materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high electronegativity of fluorine generally improves the electron affinity and oxidative stability of the resulting polymer.
Furthermore, the bromine atom serves as a versatile synthetic handle. Through cross-coupling reactions like Suzuki or Stille coupling, the benzimidazole unit can be readily polymerized or grafted onto other polymer chains, allowing for the systematic design of advanced functional materials with tailored properties.
Catalyst Design and Application Utilizing Benzimidazole Scaffolds
The benzimidazole scaffold is a privileged structure in catalysis. It is the core component of N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts and ancillary ligands for transition metal catalysis. An NHC can be generated from the benzimidazole precursor by deprotonating the carbon atom situated between the two nitrogen atoms.
The 6-Bromo-4,5-difluorobenzimidazole scaffold could be used to create novel NHC ligands. The electron-withdrawing fluorine atoms would significantly influence the electronic properties of the resulting NHC. Specifically, they would increase the electrophilicity of the carbene carbon, which could enhance its reactivity and stability in certain catalytic cycles. The steric and electronic properties of the NHC-metal complex could be systematically tuned by varying the substituents on the benzimidazole core.
These specialized NHC ligands could be applied to a variety of metal-catalyzed reactions, including cross-coupling reactions, olefin metathesis, and C-H activation. The benzimidazole framework provides a robust and tunable platform for designing catalysts with improved activity, selectivity, and stability for challenging chemical transformations.
Advanced Mechanistic Studies and Structure Activity Relationships in 6 Bromo 4,5 Difluorobenzimidazole Chemistry
Investigation of Chemical Reactivity Profiles Governing Molecular Recognition
The chemical reactivity of 6-Bromo-4,5-difluorobenzimidazole is intrinsically linked to the electronic perturbations induced by its halogen substituents on the benzimidazole (B57391) core. The two fluorine atoms at positions 4 and 5, being highly electronegative, exert a strong electron-withdrawing effect through induction. This effect significantly lowers the electron density of the benzene (B151609) ring, rendering it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, should a suitable leaving group be present.
The bromine atom at position 6 further contributes to the electron-deficient nature of the aromatic system. This halogenated framework influences the acidity of the N-H proton of the imidazole (B134444) ring, making it more acidic compared to unsubstituted benzimidazole. This enhanced acidity can be a crucial factor in molecular recognition events, particularly in the formation of strong hydrogen bonds.
Computational studies on related halogenated benzimidazoles, utilizing methods like Density Functional Theory (DFT), help in elucidating the distribution of electron density and predicting sites of reactivity. nih.govelectrochemsci.org The molecular electrostatic potential (MEP) surface of such molecules typically reveals electron-rich regions (negative potential) around the nitrogen atoms of the imidazole ring and electron-poor regions (positive potential) associated with the N-H proton and, interestingly, a region of positive potential on the bromine atom, known as a "sigma-hole," which is pivotal for halogen bonding. nih.govresearchgate.net The interplay of these electrophilic and nucleophilic sites dictates how the molecule will orient itself and interact with other molecules, forming the basis of its molecular recognition profile.
The following table summarizes the key reactive sites and their potential roles in molecular recognition based on general principles of halogenated heterocyclic chemistry.
| Reactive Site | Nature | Potential Role in Molecular Recognition |
| Imidazole N-H Proton | Electrophilic | Hydrogen bond donor |
| Imidazole Nitrogen (N=C) | Nucleophilic | Hydrogen bond acceptor, coordination to metal ions |
| Aromatic C-F Bonds | Activated for Nucleophilic Attack | Potential for covalent modification (under harsh conditions) |
| Aromatic C-Br Bond | Electrophilic (σ-hole) | Halogen bond donor |
| Benzene Ring | Electron-deficient | π-stacking interactions with electron-rich aromatic systems |
Elucidation of Specific Interactions within Complex Chemical Systems
The molecular architecture of 6-Bromo-4,5-difluorobenzimidazole allows for a variety of specific, non-covalent interactions that are crucial for its assembly in the solid state and its binding to biomacromolecules. These interactions, while individually weak, can collectively contribute to significant binding affinities and specific recognition events.
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the unprotonated nitrogen atom acts as a hydrogen bond acceptor. The electron-withdrawing nature of the fluoro and bromo substituents enhances the hydrogen bond donating capacity of the N-H group.
Halogen Bonding: A key feature of this molecule is its potential to engage in halogen bonding. The bromine atom, and to a lesser extent the fluorine atoms, can act as halogen bond donors. acs.orgpolimi.it The bromine atom, in particular, possesses a region of positive electrostatic potential (the σ-hole) opposite the C-Br covalent bond, which can interact favorably with Lewis bases such as carbonyl oxygens, nitrogen atoms, or even π-systems of aromatic rings. acs.orgacs.org The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).
π-Stacking Interactions: The electron-deficient nature of the difluorinated benzene ring of 6-Bromo-4,5-difluorobenzimidazole makes it an ideal partner for π-stacking interactions with electron-rich aromatic systems. These interactions can be of the parallel-displaced or T-shaped variety and are a significant driving force in the organization of aromatic molecules in both biological and materials contexts.
The table below outlines the potential non-covalent interactions involving 6-Bromo-4,5-difluorobenzimidazole.
| Interaction Type | Donor/Acceptor Role of 6-Bromo-4,5-difluorobenzimidazole | Potential Partner in a Complex System |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N) | Carbonyls, amines, hydroxyls, water |
| Halogen Bonding | Donor (Br) | Lewis bases (e.g., C=O, N, S), π-systems |
| π-Stacking | π-deficient system | Electron-rich aromatic rings (e.g., tryptophan, tyrosine) |
| Dipole-Dipole | Possesses a significant dipole moment | Other polar molecules |
| Dispersion Forces | All atoms contribute | All interacting molecules |
Systematic Structure-Activity Relationship (SAR) Studies Through Chemical Modification
Systematic modifications of the 6-Bromo-4,5-difluorobenzimidazole scaffold are essential to probe the relationship between its structure and its ability to interact with other chemical systems.
Consider the hypothetical isomers of 6-Bromo-4,5-difluorobenzimidazole. A change in the bromine position would lead to:
Altered Dipole Moment: The vector sum of the individual bond dipoles would change, affecting the molecule's polarity and its interactions with polar environments.
Modified Steric Profile: The steric bulk of the bromine atom in different positions would influence how the molecule can approach and fit into a binding site.
Changes in Hydrogen Bonding Potential: The electronic effect of the bromine atom on the acidity of the N-H proton would vary depending on its proximity to the imidazole ring.
Repositioning of the Halogen Bond Donor: The location of the bromine's σ-hole would be different, leading to altered geometries of potential halogen bonds.
The combination of bromine and fluorine on the benzimidazole ring creates a unique electronic and steric landscape.
Electronic Effects:
Fluorine: The two fluorine atoms at positions 4 and 5 are strongly electron-withdrawing primarily through the inductive effect. This has a global effect on the electron density of the entire ring system.
Theoretical studies on halogenated benzimidazoles have shown that halogenation increases the positive charge of the aromatic part of the molecule. nih.gov This modulation of the electronic profile is critical for tuning the strength of non-covalent interactions. For example, a more electron-deficient aromatic ring will engage in stronger π-stacking interactions with electron-rich partners.
Steric Effects: The van der Waals radii of the halogen atoms (F: 1.47 Å, Br: 1.85 Å) introduce steric bulk that can influence the conformation of the molecule and its ability to fit into constrained spaces. The bromine atom is significantly larger than the fluorine atoms and will have a more pronounced steric impact. The specific arrangement of these substituents in 6-Bromo-4,5-difluorobenzimidazole defines a distinct molecular shape that is a key determinant of its recognition properties.
The following table summarizes the influence of the halogen substituents on the properties of the benzimidazole core.
| Property | Influence of 4,5-Difluoro Substituents | Influence of 6-Bromo Substituent |
| Electronic | Strong inductive electron withdrawal, increased acidity of N-H | Inductive electron withdrawal and resonance electron donation, contributes to σ-hole formation |
| Steric | Moderate increase in steric bulk on one side of the benzene ring | Significant increase in steric bulk on the opposite side of the benzene ring |
| Reactivity | Deactivation towards electrophilic attack, activation towards nucleophilic attack | Further deactivation towards electrophilic attack |
| Interactions | Potential for weak halogen bonding, enhances π-stacking with electron-rich rings | Stronger halogen bonding potential, steric influence on binding orientation |
Computational Modeling of Ligand-Biomacromolecule Recognition (excluding specific biological outcomes)
Computational modeling provides a powerful tool to investigate the recognition of 6-Bromo-4,5-difluorobenzimidazole by biomacromolecules at an atomic level of detail, without focusing on the downstream biological consequences. nih.govnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding modes and interaction energies of this ligand with a generic protein active site.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For 6-Bromo-4,5-difluorobenzimidazole, docking studies would likely explore how the molecule orients itself to maximize favorable interactions. For instance, the N-H group might be positioned to form a hydrogen bond with a backbone carbonyl or a carboxylate side chain of an amino acid. The bromine atom could be oriented towards a Lewis basic site to form a halogen bond. The difluorinated benzene ring might be situated in a hydrophobic pocket, potentially engaging in π-stacking with an aromatic amino acid residue.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic stability of the ligand-receptor complex over time. These simulations can reveal the flexibility of the ligand in the binding site and the persistence of key interactions. For example, an MD simulation could show the stability of a halogen bond between the bromine atom of the ligand and an oxygen atom of the receptor.
These computational approaches allow for a detailed in silico exploration of the molecular recognition features of 6-Bromo-4,5-difluorobenzimidazole. They can be used to generate hypotheses about which interactions are most critical for binding and to guide the design of new analogues with modified recognition properties.
Future Research Directions and Emerging Paradigms in 6 Bromo 4,5 Difluorobenzimidazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 6-Bromo-4,5-difluorobenzimidazole will likely focus on the development of efficient and environmentally benign methodologies. Current synthetic approaches to analogous benzimidazoles often rely on the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method that can require harsh reaction conditions. Future research could explore greener alternatives, such as:
Catalytic C-H activation: This approach would enable the direct introduction of the bromine atom and the formation of the imidazole (B134444) ring in a more atom-economical fashion.
Flow chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields and purity while minimizing waste.
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and energy consumption.
A comparative table of potential synthetic parameters is presented below, illustrating the advantages of modern synthetic methods.
| Methodology | Potential Advantages |
| Catalytic C-H Activation | High atom economy, reduced waste |
| Flow Chemistry | Improved safety and scalability, precise reaction control |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency |
Exploration of Unconventional Reactivity Patterns
The unique electronic properties of 6-Bromo-4,5-difluorobenzimidazole, imparted by the electron-withdrawing fluorine and bromine atoms, suggest a rich and underexplored reactivity. Future investigations could uncover novel transformations, including:
Site-selective cross-coupling reactions: The differential reactivity of the C-Br bond and the C-H bonds on the benzene (B151609) and imidazole rings could be exploited to achieve selective functionalization.
Nucleophilic aromatic substitution (SNAAr): The fluorine atoms could be susceptible to displacement by various nucleophiles, providing a pathway to a diverse range of derivatives.
Photoredox catalysis: The compound's electrochemical properties may lend themselves to novel transformations under visible light irradiation.
Rational Design of Multi-Functional Architectures
The 6-Bromo-4,5-difluorobenzimidazole scaffold is a promising building block for the construction of multi-functional molecules. The bromine atom serves as a convenient handle for introducing other functional groups through cross-coupling reactions, while the benzimidazole (B57391) core is known to exhibit a range of biological and photophysical properties. Future research could focus on the rational design of molecules for applications in:
Organic electronics: By incorporating electron-donating or -accepting moieties, it may be possible to create novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical sensing: The imidazole nitrogen atoms can act as hydrogen bond donors and acceptors, making the scaffold suitable for the development of sensors for anions and cations.
Medicinal chemistry: The benzimidazole core is a common feature in many pharmaceuticals. The unique substitution pattern of 6-Bromo-4,5-difluorobenzimidazole could lead to the discovery of new therapeutic agents.
Advanced Characterization Techniques for Dynamic Systems
As complex derivatives of 6-Bromo-4,5-difluorobenzimidazole are synthesized, advanced characterization techniques will be crucial for understanding their behavior in dynamic systems. Techniques such as:
In-situ spectroscopy: Monitoring reactions in real-time can provide valuable mechanistic insights.
Two-dimensional NMR spectroscopy: Techniques like HSQC and HMBC will be essential for unambiguously determining the structure of complex derivatives.
Time-resolved fluorescence spectroscopy: This will be critical for characterizing the photophysical properties of new materials designed for optoelectronic applications.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science
The full potential of 6-Bromo-4,5-difluorobenzimidazole will only be realized through interdisciplinary collaborations between synthetic chemists and materials scientists. The synthesis of novel derivatives must be guided by a deep understanding of the desired material properties, and the characterization of new materials will provide valuable feedback for the design of the next generation of molecules. This synergistic approach will be essential for translating the potential of this enigmatic molecule into tangible technological advancements.
Conclusion
Summary of Academic Contributions in 6-Bromo-4,5-difluorobenzimidazole Research
The academic contributions directly focusing on 6-Bromo-4,5-difluorobenzimidazole are currently limited in the public domain. However, the broader research on halogenated benzimidazoles provides a strong foundation for understanding its potential. The key academic contributions lie in the establishment of synthetic methodologies for related fluorinated and brominated heterocycles, which pave the way for the efficient preparation of this specific compound. Furthermore, extensive research into the medicinal and material science applications of similar benzimidazole (B57391) derivatives highlights the potential of 6-Bromo-4,5-difluorobenzimidazole as a valuable building block for the development of new functional molecules.
Outlook on Future Research Avenues and Potential Impact
The future research on 6-Bromo-4,5-difluorobenzimidazole is poised to expand in several exciting directions. A primary focus will be the development and optimization of a scalable and efficient synthesis of this compound. With a reliable synthetic route, researchers can then explore its reactivity in detail, particularly in various cross-coupling reactions to generate diverse libraries of derivatives.
In medicinal chemistry, future studies will likely involve the synthesis and biological evaluation of these derivatives against a range of therapeutic targets, including microbial, fungal, and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with high potency and selectivity.
In materials science, the incorporation of the 6-Bromo-4,5-difluorobenzimidazole moiety into larger conjugated systems for applications in OLEDs and OPVs is a promising avenue. Research will likely focus on how the specific placement of the bromo and difluoro substituents influences the photophysical and electronic properties of these materials. The potential impact of this research is significant, with the possibility of discovering new therapeutic agents to combat drug-resistant infections and cancer, as well as developing next-generation organic electronic devices with enhanced performance.
Q & A
Q. What are the optimized synthetic routes for 6-Bromo-4,5-difluorobenzimidiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential halogenation and cyclization. A one-pot approach (similar to methods for thiochromans) can reduce intermediates and improve efficiency. For example:
Bromination : Use NBS (N-bromosuccinimide) in anhydrous DMF at 0–5°C to introduce bromine selectively .
Fluorination : Employ DAST (diethylaminosulfur trifluoride) or Selectfluor under inert atmosphere to avoid hydrolysis .
Cyclization : Perform in diethylene glycol at 150°C for 3 hours to form the benzimidazole core, followed by purification via silica gel chromatography (n-hexane/CH₂Cl₂) .
Key Factors : Temperature control during fluorination prevents side reactions, while solvent polarity affects cyclization efficiency. Yields range from 70–85% depending on reagent purity and inert conditions.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns and bromine’s deshielding effects) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 273.98) .
- Elemental Analysis : Ensures >98% purity by matching experimental vs. theoretical C, H, N, Br, and F percentages .
- X-ray Crystallography (if crystals are obtainable): Resolves stereoelectronic effects of fluorine and bromine .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions : Keep in amber vials under argon at –20°C to prevent photodegradation and moisture absorption .
- Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., dehalogenated derivatives) indicate inadequate inertness .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of fluorine and bromine in reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to assess electronic effects .
- DFT Calculations : Model transition states to explain regioselectivity in Suzuki-Miyaura couplings (e.g., bromine’s superior leaving-group ability over fluorine) .
- Isotopic Labeling : Use ¹⁸O or ²H to track intermediates in cyclization pathways .
Q. What biological activities are associated with this compound derivatives?
Methodological Answer:
- Enzyme Modulation : Derivatives like ethyl 2-amino-4-bromo-3,5-difluorobenzoate show dopamine receptor affinity (IC₅₀ = 12 µM) .
- Antimicrobial Screening : Analogues with methylthio groups exhibit MIC = 8 µg/mL against E. coli via membrane disruption .
- SAR Table :
| Substituent Modifications | Biological Activity (Target) | Key Finding |
|---|---|---|
| 4-Methylthio addition | Antifungal (Candida albicans) | Improved logP enhances permeability |
| Bromine → Iodine | Anticancer (HeLa cells) | IC₅₀ reduced by 40% due to bulkiness |
Q. How to resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Replication : Repeat experiments using identical reagents (e.g., same DAST batch) to isolate operator/equipment variables .
- Multi-Technique Validation : Cross-check NMR with IR (C-F stretch at 1150 cm⁻¹) and XRD to confirm structure .
- Meta-Analysis : Compare solvent effects (e.g., DMF vs. THF) across studies to identify optimal conditions .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Quench reaction residues with 10% NaHCO₃ before incineration to neutralize acidic byproducts .
- Spill Management : Absorb with vermiculite, seal in containers, and label as halogenated waste .
Q. How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromine’s electronegativity enhances oxidative addition with Pd(0), while fluorine’s ortho-directing effect stabilizes intermediates .
- Computational Modeling : HOMO-LUMO gaps (calculated via Gaussian) predict reactivity with boronic acids .
- Experimental Data :
- Coupling with phenylboronic acid: 92% yield (Br) vs. 45% yield (Cl analog) .
- Electron-withdrawing groups (e.g., –NO₂) reduce reaction rates due to decreased Pd intermediate stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
